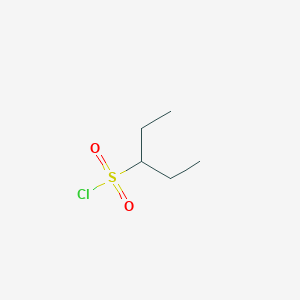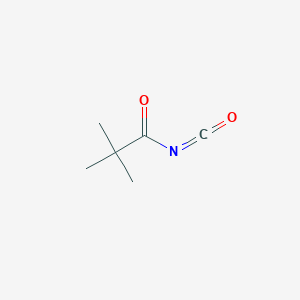
Cyanomethanethioamide
Vue d'ensemble
Description
Cyanomethanethioamide is an organic compound characterized by the presence of a cyano group (-CN) and a thioamide group (-CSNH2). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanomethanethioamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with sulfur sources under specific conditions. For example, the reaction of cyanoacetamide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can yield this compound . Another method involves the direct introduction of sulfur into organic molecules to form carbon-sulfur double bonds .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable methods. The use of sulfuration agents, such as Lawesson’s reagent, is favored due to its practicality and high yield . The reaction conditions are optimized to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyanomethanethioamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyanomethanethioamide involves its interaction with specific molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The cyano group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways . These interactions contribute to the compound’s biological and chemical activity.
Comparaison Avec Des Composés Similaires
Cyanomethanethioamide can be compared with other similar compounds, such as:
Cyanoacetamide: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
Thioacetamide: Contains a thioamide group but lacks the cyano group, resulting in different reactivity and applications.
2-Cyanothioacetamide: A closely related compound with similar reactivity but different physical properties.
Uniqueness: this compound’s combination of a cyano group and a thioamide group makes it uniquely versatile in synthetic chemistry. Its ability to participate in a wide range of reactions and form diverse products sets it apart from other similar compounds .
Propriétés
IUPAC Name |
carbamothioyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c3-1-2(4)5/h(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIZKNBXNGILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463612 | |
| Record name | CARBONOCYANIDOTHIOIC AMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-24-9 | |
| Record name | CARBONOCYANIDOTHIOIC AMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Propan-2-yl)phenyl]methanethiol](/img/structure/B3370567.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B3370597.png)




